molecular formula C9H8BrClO2 B3033436 Methyl 2-(2-bromo-3-chlorophenyl)acetate CAS No. 1021089-12-2

Methyl 2-(2-bromo-3-chlorophenyl)acetate

Cat. No.: B3033436
CAS No.: 1021089-12-2
M. Wt: 263.51
InChI Key: RLMYEDFMDPQDTH-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-3-chlorophenyl)acetate is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate typically involves the esterification of 2-(2-bromo-3-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-bromo-3-chlorophenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Substitution: Depending on the nucleophile, products can include various substituted phenylacetic acid derivatives.

    Reduction: The major product is 2-(2-bromo-3-chlorophenyl)ethanol.

    Oxidation: The major product is 2-(2-bromo-3-chlorophenyl)acetic acid.

Scientific Research Applications

Methyl 2-(2-bromo-3-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-3-chlorophenyl)acetate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to produce the corresponding acid and alcohol. These metabolites can then participate in further biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

  • Methyl 2-bromo-2-(3-chlorophenyl)acetate
  • Methyl 2-bromo-2-(4-chlorophenyl)acetate
  • Methyl 2-bromoacetate

Comparison: Methyl 2-(2-bromo-3-chlorophenyl)acetate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.

Properties

IUPAC Name

methyl 2-(2-bromo-3-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-8(12)5-6-3-2-4-7(11)9(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMYEDFMDPQDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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